molecular formula C11H8O2S B6377505 2-Formyl-5-(thiophen-3-YL)phenol CAS No. 1261976-01-5

2-Formyl-5-(thiophen-3-YL)phenol

Cat. No.: B6377505
CAS No.: 1261976-01-5
M. Wt: 204.25 g/mol
InChI Key: BFGQNFKMHAQLGE-UHFFFAOYSA-N
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Description

2-Formyl-5-(thiophen-3-YL)phenol is an organic compound that features a phenol group substituted with a formyl group and a thiophene ring. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(thiophen-3-YL)phenol typically involves the formylation of a thiophene-substituted phenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the aromatic ring . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(thiophen-3-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Formyl-5-(thiophen-3-YL)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-5-(thiophen-3-YL)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. In materials science, the thiophene ring contributes to the compound’s electronic properties, enabling its use in organic electronics .

Comparison with Similar Compounds

2-Formyl-5-(thiophen-3-YL)phenol can be compared with other thiophene derivatives, such as:

    2-Formylthiophene: Lacks the phenol group, making it less versatile in certain applications.

    5-Formyl-2-thiophenecarboxylic acid: Contains a carboxylic acid group, which can influence its reactivity and solubility.

    2,5-Diformylthiophene:

The uniqueness of this compound lies in its combination of a formyl group, a phenol group, and a thiophene ring, providing a versatile scaffold for further functionalization and diverse applications.

Properties

IUPAC Name

2-hydroxy-4-thiophen-3-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-6-9-2-1-8(5-11(9)13)10-3-4-14-7-10/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGQNFKMHAQLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685025
Record name 2-Hydroxy-4-(thiophen-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-01-5
Record name 2-Hydroxy-4-(3-thienyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261976-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-(thiophen-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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